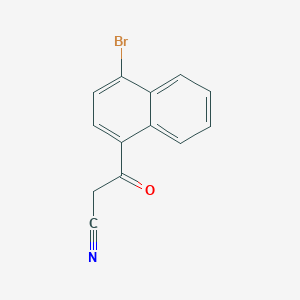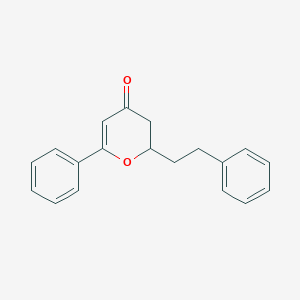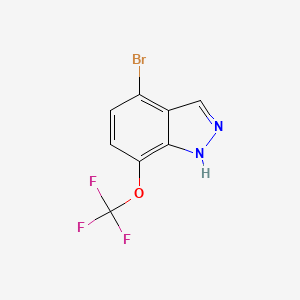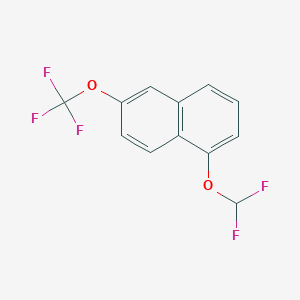
1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene is an organic compound that features both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a naphthalene core. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, trifluoromethoxylation can be achieved using trifluoromethoxylation reagents under specific conditions . The preparation of such compounds often requires careful control of reaction conditions to ensure the desired substitution pattern on the naphthalene ring.
Chemical Reactions Analysis
1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene involves its interaction with molecular targets through its difluoromethoxy and trifluoromethoxy groups. These groups can form strong interactions with various biological molecules, influencing their activity. The compound can modulate enzyme activity, receptor binding, and other cellular processes by altering the chemical environment around these targets .
Comparison with Similar Compounds
1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
- 1-(Difluoromethoxy)-4-(trifluoromethoxy)naphthalene
- 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene
These compounds share similar functional groups but differ in their substitution patterns on the naphthalene ring. The unique positioning of the difluoromethoxy and trifluoromethoxy groups in this compound gives it distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H7F5O2 |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-6-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-10-3-1-2-7-6-8(4-5-9(7)10)19-12(15,16)17/h1-6,11H |
InChI Key |
YRIVCOIXZPUWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


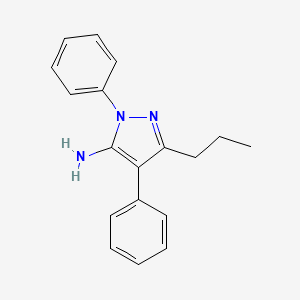

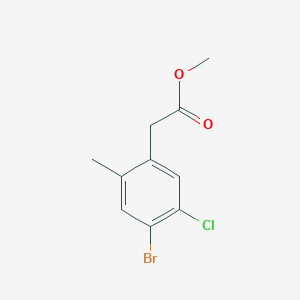

![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)
![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)


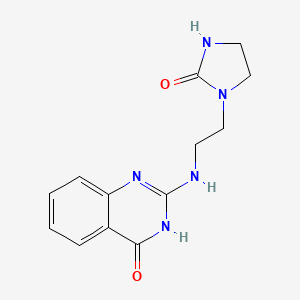
![6-Quinolinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11846186.png)
